Cas no 1806802-59-4 (3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine)
3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine
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- Inchi: 1S/C6H2Cl2F3N/c7-3-1-2(5(9)10)4(8)6(11)12-3/h1,5H
- InChI Key: BKQJNFQCKPVGKF-UHFFFAOYSA-N
- SMILES: ClC1C(=NC(=CC=1C(F)F)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 3.5
- Topological Polar Surface Area: 12.9
3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023030642-250mg |
3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine |
1806802-59-4 | 97% | 250mg |
$748.00 | 2022-03-31 | |
| Alichem | A023030642-500mg |
3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine |
1806802-59-4 | 97% | 500mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A023030642-1g |
3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine |
1806802-59-4 | 97% | 1g |
$1,629.60 | 2022-03-31 |
3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine
Introduction to 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine (CAS No. 1806802-59-4)
3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine (CAS No. 1806802-59-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. This compound, characterized by its chloro and fluoro substituents, serves as a crucial intermediate in the synthesis of various pharmacologically relevant molecules. The presence of multiple heteroatoms and halogen atoms enhances its reactivity, making it a valuable scaffold for drug discovery initiatives.
The chemical structure of 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine consists of a pyridine ring substituted with chlorine atoms at the 3rd and 6th positions, a difluoromethyl group at the 4th position, and a fluorine atom at the 2nd position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, which can be exploited in medicinal chemistry to modulate binding interactions with biological targets. The compound's high degree of fluorination makes it particularly interesting for designing molecules with enhanced metabolic stability and improved pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles as lead compounds for therapeutic intervention. 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine has emerged as a key building block in this endeavor. Its structural motif is found in several advanced drug candidates that are currently undergoing preclinical or clinical evaluation. The compound's ability to serve as a precursor for more complex scaffolds has been instrumental in the development of inhibitors targeting various disease pathways.
One of the most compelling aspects of 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By leveraging the reactivity of this compound, researchers have been able to design molecules that selectively inhibit specific kinases, thereby offering potential therapeutic benefits. For instance, derivatives of 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine have shown promise in inhibiting tyrosine kinases, which are overactive in certain types of leukemia and solid tumors.
The use of 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine as an intermediate has also been explored in the development of antiviral agents. The unique electronic properties conferred by the fluorine and chlorine substituents allow for optimal interactions with viral enzymes, making this compound an attractive candidate for designing inhibitors against RNA viruses. Recent studies have demonstrated that certain analogs derived from this scaffold exhibit potent antiviral activity in vitro, highlighting their potential as leads for novel antiviral therapies.
Furthermore, 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine has found applications in the agrochemical sector as well. Its structural features make it a suitable precursor for developing novel pesticides and herbicides. These compounds often target specific enzymatic pathways in pests or weeds while maintaining low toxicity to non-target organisms. The incorporation of fluorine atoms into agrochemicals has been shown to enhance their efficacy and environmental stability, making them more effective at lower concentrations.
The synthetic methodologies for preparing 3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine have also seen significant advancements. Modern synthetic routes often involve transition metal-catalyzed reactions that provide high selectivity and yield. These methods enable researchers to introduce complex substituents into the pyridine core with precision, facilitating the generation of diverse libraries of compounds for screening purposes. The ability to efficiently synthesize this intermediate has accelerated the pace of drug discovery efforts across multiple therapeutic areas.
In conclusion,3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine (CAS No. 1806802-59-4) is a multifaceted compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities,3,6-Dichloro-4-(difluoromethyl)-2-fluoropyridine is poised to remain a cornerstone in the development of next-generation drugs and agrochemicals.
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